molecular formula C9H14O4 B6188614 methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate CAS No. 2648957-60-0

methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate

Cat. No.: B6188614
CAS No.: 2648957-60-0
M. Wt: 186.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo ring system. This compound is of interest due to its potential applications in various fields such as organic synthesis, pharmaceuticals, and materials science. The presence of multiple functional groups, including a hydroxymethyl group and a carboxylate ester, makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate typically involves a multi-step process starting from readily available precursors. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. For instance, cyclopentadiene can react with an appropriate dienophile under controlled conditions to form the bicyclic core. Subsequent functionalization steps, such as hydroxymethylation and esterification, are then carried out to introduce the hydroxymethyl and carboxylate groups.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This could involve the use of continuous flow reactors for the Diels-Alder reaction and automated systems for subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

    Hydrolysis: Acidic or basic conditions can be employed, often using hydrochloric acid or sodium hydroxide.

Major Products

    Oxidation: Methyl 1-(carboxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate.

    Reduction: Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 1-(Hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid.

Scientific Research Applications

Chemistry

In organic synthesis, methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate serves as a valuable intermediate for constructing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its bicyclic structure can mimic natural products, making it a candidate for drug discovery and development. Additionally, its functional groups can be modified to enhance biological activity or improve pharmacokinetic properties.

Industry

In the materials science field, this compound can be used as a building block for the synthesis of polymers and other advanced materials. Its stability and reactivity make it suitable for creating materials with specific properties, such as enhanced mechanical strength or thermal stability.

Mechanism of Action

The mechanism by which methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds or ionic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic core but differ in the functional groups attached.

    Norbornene derivatives: These compounds have a similar bicyclic structure but with different ring sizes and substituents.

    Camphor: A naturally occurring bicyclic compound with a similar core structure but different functional groups.

Uniqueness

Methyl 1-(hydroxymethyl)-2-oxabicyclo[3.1.1]heptane-4-carboxylate is unique due to its specific combination of functional groups and its oxabicyclo ring system. This combination provides distinct reactivity and potential applications that are not shared by other similar compounds. Its ability to undergo a variety of chemical reactions and its potential in diverse fields make it a valuable compound for further research and development.

Properties

CAS No.

2648957-60-0

Molecular Formula

C9H14O4

Molecular Weight

186.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.